molecular formula C10H7F2NO4 B3005870 Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate CAS No. 2243515-96-8

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate

Cat. No.: B3005870
CAS No.: 2243515-96-8
M. Wt: 243.166
InChI Key: ONDGVAXOMIGWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate is a useful research compound. Its molecular formula is C10H7F2NO4 and its molecular weight is 243.166. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Pharmaceutical Research

Methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate and its derivatives have been extensively studied in the context of pharmaceutical research. Notably, derivatives of this compound are used in the synthesis of various antibiotics and other pharmaceutical agents. For instance, Shu Jia-you (2003) discusses the synthesis of Pazufloxacin, which involves the use of similar benzoxazine derivatives as intermediates (Shu, 2003). Additionally, W. P. Hong and K. Lee (2006) have explored the use of benzoxazine derivatives in the synthesis of quinolone antibiotic intermediates, highlighting the compound's role in developing potent antibacterial agents (Hong & Lee, 2006).

Application in Chemical Synthesis

The compound is also a significant intermediate in various chemical synthesis processes. For example, A. V. Velikorodov and N. M. Imasheva (2008) have demonstrated the alkylation of methyl 2-hydroxyphenylcarbamates to form different derivatives of benzoxazine, showcasing the compound's versatility in organic synthesis (Velikorodov & Imasheva, 2008). This versatility is further illustrated by studies such as those by P. Slepukhin et al. (2011), which have conducted comparative X-ray diffraction studies on racemic and enantiomer forms of similar benzoxazine compounds (Slepukhin et al., 2011).

Role in Peptidomimetic Building Blocks

Benzoxazine derivatives are also utilized in the creation of peptidomimetic building blocks. The work of Valentina Hrast et al. (1999) focuses on the stereoselective synthesis of benzoxazine carboxylates and carboxamides, which are used as peptidomimetic building blocks (Hrast et al., 1999).

Use in Antimicrobial and Antioxidant Research

Another significant application is in antimicrobial and antioxidant research. G. Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes starting from benzoxazine derivatives, which were screened for in vitro antimicrobial and antioxidant studies (Sonia et al., 2013).

Properties

IUPAC Name

methyl 2,2-difluoro-3-oxo-4H-1,4-benzoxazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO4/c1-16-8(14)5-2-3-6-7(4-5)17-10(11,12)9(15)13-6/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDGVAXOMIGWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C(O2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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